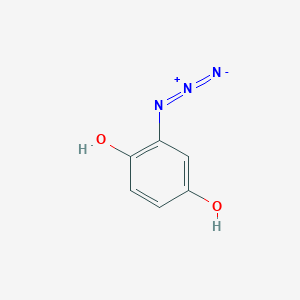

1,4-Benzenediol, 2-azido-

Description

BenchChem offers high-quality 1,4-Benzenediol, 2-azido- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediol, 2-azido- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

185330-16-9 |

|---|---|

Molecular Formula |

C6H5N3O2 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

2-azidobenzene-1,4-diol |

InChI |

InChI=1S/C6H5N3O2/c7-9-8-5-3-4(10)1-2-6(5)11/h1-3,10-11H |

InChI Key |

GECUOSUZVAGXEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N=[N+]=[N-])O |

Origin of Product |

United States |

Contextualization Within the Landscape of Azide Chemistry and Hydroquinone Derivatives

1,4-Benzenediol, 2-azido- holds a distinct position at the intersection of two important classes of organic compounds: azides and hydroquinones. Organic azides are characterized by the energetic -N3 functional group and are widely recognized for their diverse reactivity. They can participate in a variety of transformations, including cycloadditions, rearrangements, and reductions, making them powerful tools in synthetic chemistry. masterorganicchemistry.com A notable example of their utility is the copper-catalyzed azide-alkyne cycloaddition, often termed "click chemistry," which allows for the efficient and specific linking of molecular fragments. masterorganicchemistry.com

The hydroquinone (B1673460) portion of the molecule, a 1,4-dihydroxybenzene ring, imparts its own set of valuable properties. Hydroquinone and its derivatives are well-known for their antioxidant capabilities and are used as polymerization inhibitors and in photographic developers. atamankimya.com The hydroxyl groups on the benzene (B151609) ring can be deprotonated to form phenolate (B1203915) ions, which can act as nucleophiles or be incorporated into polymer chains. atamankimya.com The combination of the reactive azide (B81097) group and the versatile hydroquinone scaffold in a single molecule creates a bifunctional building block with a rich and varied chemical profile.

Strategic Importance As a Versatile Reactive Intermediate and Building Block

The strategic value of 1,4-Benzenediol, 2-azido- lies in its capacity to act as a versatile reactive intermediate and a foundational building block in the construction of more complex molecular architectures. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure through reliable and well-understood reactions. nih.govbeilstein-journals.org The dual functionality of 2-azidohydroquinone allows for a programmed and selective approach to synthesis.

The azide (B81097) group can be transformed into other nitrogen-containing functionalities, such as amines or amides, through well-established chemical reactions. For instance, the Curtius rearrangement of an acyl azide, derived from the corresponding carboxylic acid, provides a route to amines. masterorganicchemistry.com Furthermore, the azide can participate in cycloaddition reactions to form heterocyclic rings, which are common structural motifs in pharmaceuticals and other functional materials. openmedicinalchemistryjournal.com

Simultaneously, the hydroquinone (B1673460) ring can undergo reactions at its hydroxyl groups or on the aromatic ring itself. The hydroxyl groups can be alkylated, acylated, or used to form ethers, while the aromatic ring can be subject to electrophilic substitution reactions. This multi-faceted reactivity allows chemists to strategically manipulate the molecule to achieve a desired target structure.

Overview of Key Research Domains Involving 1,4 Benzenediol, 2 Azido

Research involving 1,4-Benzenediol, 2-azido- and its derivatives spans several key domains, primarily in the development of new synthetic methodologies and the creation of functional materials. While direct applications of 1,4-Benzenediol, 2-azido- are still an emerging area of study, research on related substituted 1,4-benzenediol compounds provides insight into its potential.

For example, various 2-substituted-1,4-benzenediols have been synthesized and evaluated for their antimicrobial properties against clinically relevant pathogens. nih.gov This suggests a potential avenue for the development of new therapeutic agents based on the 2-azidohydroquinone scaffold. The synthesis of these derivatives often involves tandem reactions that highlight the utility of the benzenediol core in constructing diverse molecular libraries. nih.gov

The reactivity of the azide (B81097) group is also a central focus. The use of azides in the synthesis of nitrogen-containing heterocycles is a well-established field. openmedicinalchemistryjournal.com The incorporation of an azide onto a hydroquinone (B1673460) ring opens up possibilities for creating novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Interdisciplinary Significance in Organic Synthesis and Materials Science

Precursor-Based Strategies for Azido (B1232118) Hydroquinone Synthesis

The construction of the azido hydroquinone framework can be effectively achieved by starting with either benzenediol or benzoquinone precursors and introducing the azide functionality.

Azidation of Substituted 1,4-Benzenediol Precursors

Direct azidation of substituted 1,4-benzenediol precursors is a viable, though less commonly detailed, synthetic route. The reactivity of the hydroquinone ring towards azidating agents is a key consideration. More prevalent are methods that begin with the oxidized form, the benzoquinone, followed by reduction.

Functionalization of Benzoquinones with Azide Sources

The functionalization of benzoquinones represents a more common and extensively studied approach for the synthesis of azidohydroquinones. acs.org This typically involves the addition of an azide source to the quinone ring, which can proceed through different mechanisms depending on the specific substrate and reaction conditions.

The conjugate addition of hydrazoic acid (HN₃) to benzoquinone substrates is a powerful method for introducing the azide group. acs.org This reaction, a type of Michael addition, involves the nucleophilic attack of the azide ion on the electron-deficient double bond of the quinone ring. researchgate.net The reaction outcome can be controlled by carefully selecting the experimental parameters. For instance, performing the reaction under an inert atmosphere at low temperatures, such as -78 °C, with an excess of hydrazoic acid, favors the formation of the desired mono-azidobenzohydroquinones as the primary products, minimizing the formation of diazido or amino derivatives. acs.org The initial product of the conjugate addition is the azidohydroquinone. acs.org

This method has been successfully applied to various substituted benzoquinones. For example, thymoquinone, when treated with hydrazoic acid under an inert atmosphere, yields the corresponding azidobenzohydroquinone as the main product. acs.org

Table 1: Synthesis of Azidobenzohydroquinones via Conjugate Addition

| Starting Quinone | Product | Reaction Conditions |

|---|---|---|

| Benzoquinones | 2-Azidobenzohydroquinones | Excess hydrazoic acid, inert atmosphere, -78 °C |

This table summarizes the general conditions and products for the conjugate addition of hydrazoic acid to quinones, based on reported research findings. acs.org

An alternative strategy for the synthesis of azidoquinones involves the nucleophilic substitution of a halogen atom on a halogenated quinone with an azide ion. escholarship.org This method is particularly useful as halogenated quinones are readily accessible starting materials. The reaction typically proceeds by treating the haloquinone (B1663269) with an inorganic azide, such as sodium azide, in a suitable solvent like aqueous alcohol. escholarship.org The resulting azidoquinone can then be reduced to the target 1,4-Benzenediol, 2-azido-. A proposed mechanism suggests that the reaction of various haloquinones with hydrazoic acid may proceed through a common 2-azidohydroquinone intermediate. acs.org

The versatility of this approach allows for the preparation of a wide range of mono-, di-, and poly-azidoquinones. escholarship.org For example, this method has been employed in the formal synthesis of dephostatin, a tyrosine phosphatase inhibitor. researchgate.net

Derivatization of Aminophenols to Azido Compounds

The conversion of aminophenols to their corresponding azido derivatives provides another synthetic route. While direct conversion can be challenging, a multi-step process involving diazotization is a more established method. A photochemical strategy has been reported for the synthesis of ortho-aminophenols from aryl azides, which, while not a direct synthesis of azidophenols, highlights the chemical relationship between these functional groups. nih.gov

Diazotization and Azide Transfer Approaches

Diazotization of aromatic amines followed by reaction with an azide source is a classic and highly effective method for the synthesis of aryl azides. organic-chemistry.orgtpu.ru This two-step process can be adapted for the synthesis of 1,4-Benzenediol, 2-azido- starting from an appropriate aminophenol derivative.

The first step involves the treatment of a primary aromatic amine with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org This intermediate is typically highly reactive and is used directly in the next step.

In the second step, the diazonium salt is treated with an azide source, such as sodium azide, which displaces the diazonium group to form the aryl azide. tpu.ru This reaction is generally fast and efficient. rsc.org For the synthesis of 1,4-Benzenediol, 2-azido-, a protected aminohydroquinone would likely be used as the starting material to prevent unwanted side reactions with the hydroxyl groups. After the formation of the azido group, a deprotection step would yield the final product.

Diazo-transfer reactions, which involve the transfer of a diazo group from a donor molecule (like a sulfonyl azide) to an active methylene (B1212753) compound, are also a well-established method for synthesizing diazo compounds and can be adapted for azide synthesis. orgsyn.orgorganic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 1,4-Benzenediol, 2-azido- | 2-Azidohydroquinone |

| 1,4-Benzoquinone | Quinone |

| Hydrazoic acid | HN₃ |

| Sodium azide | NaN₃ |

| Thymoquinone | |

| Dephostatin | |

| ortho-Aminophenol | |

| Nitrous acid | |

| Sodium nitrite | |

| Sulfonyl azide | |

| 2-azido-1,3-dimethylimidazolinium hexafluorophosphate | ADMP |

| p-nitrobenzenesulfonyl azide | |

| Triflyl azide |

Direct Conversion of Aromatic Amines to Azides

The direct conversion of aromatic amines to azides represents a fundamental transformation in organic synthesis. One of the classic methods for this conversion is the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by substitution with an azide salt. baseclick.eu While effective, this method often involves harsh conditions and the generation of potentially unstable diazonium intermediates.

More contemporary approaches focus on direct C-H azidation of anilines. nih.govuva.nl For instance, researchers have developed copper-catalyzed methods for the ortho-azidation of anilines. nih.govuva.nl These reactions often utilize an azide source like trimethylsilyl (B98337) azide (TMSN₃) and an oxidant such as tert-butyl hydroperoxide (TBHP). uva.nl The proposed mechanism for some copper-catalyzed azidations of anilines suggests a radical pathway, which can be inhibited by radical scavengers like hydroquinone. nih.govuva.nl

The direct azidation of aromatic C-H bonds is a powerful tool for the synthesis of aryl azides, offering a more atom-economical and often milder alternative to traditional methods that require pre-functionalization of the aromatic ring. acs.org

Selective Azide Transfer Reagents and Their Application

The development of selective azide transfer reagents has been crucial for the controlled introduction of the azide group into organic molecules. Sulfonyl azides are widely used as azide-transfer reagents and nitrene precursors. nih.govuva.nl However, their synthesis from sulfonyl chlorides can lead to the formation of toxic and shock-sensitive hydrazoic acid. nih.govuva.nl To address this, milder and more direct routes to sulfonyl azides have been developed, for example, through the copper-catalyzed azidation of sulfonyl amides. nih.govuva.nl

Another notable advancement is the development of shelf-stable azide transfer reagents like imidazole-1-sulfonyl azide hydrochloride. nih.gov This reagent, in a copper-catalyzed reaction, can convert primary amines to their corresponding azides while retaining stereochemistry in chiral amines. nih.gov The choice of azide transfer reagent is critical and depends on the substrate and desired reaction conditions. For example, 2-azido-1,3-dimethylimidazolium chloride (ADMC) has been reported as an effective diazo transfer reagent for 1,3-dicarbonyl compounds, with the byproduct being easily removed by washing with water. highfine.com

| Reagent Type | Example | Application | Reference |

| Sulfonyl Azides | p-Toluenesulfonyl azide | Diazo transfer reactions | orgsyn.org |

| Imidazole-based | Imidazole-1-sulfonyl azide hydrochloride | Conversion of primary amines to azides | nih.gov |

| Imidazolium-based | 2-azido-1,3-dimethylimidazolium chloride (ADMC) | Diazotization of 1,3-dicarbonyl compounds | highfine.com |

| Hypervalent Iodine | IBX-N₃ | Azidation of β-keto esters and silyl (B83357) enol ethers | mdpi.com |

Catalytic and Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of azides. nih.govnih.gov

Transition Metal-Catalyzed Azidation Reactions

Transition metal catalysis has revolutionized organic synthesis, and azidation reactions are no exception. mdpi.com Copper-catalyzed systems are the most extensively studied for metal-catalyzed azidations, often providing high yields under relatively mild conditions. uva.nl These reactions can be applied to a variety of substrates, including aromatic compounds, alkenes, and alkynes. uva.nl For instance, copper(I) iodide (CuI) has been used to catalyze the coupling of aryl or vinyl iodides and bromides with sodium azide. mdpi.com

Iron-catalyzed azidation has also emerged as a valuable method. For example, Fe(III)-catalyzed azidation of benzylic acetates using TMS-N₃ has been reported. mdpi.com The development of catalytic systems for the direct C-H azidation of unactivated C-H bonds is a significant area of ongoing research. nih.gov

Environmentally Benign Solvent Systems and Reaction Conditions

A key aspect of green chemistry is the use of environmentally benign solvents. acs.org Traditional volatile organic solvents (VOCs) are being replaced by greener alternatives like water, polyethylene (B3416737) glycols (PEGs), and deep eutectic solvents (DESs). acs.orgtandfonline.com

PEG 400 has been shown to be an efficient and recyclable reaction medium for the synthesis of organic azides from halides via nucleophilic substitution with sodium azide under mild conditions. tandfonline.com Water is another attractive green solvent for azide synthesis, particularly for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". baseclick.euconsensus.app The use of deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, is also gaining traction as a sustainable reaction medium for CuAAC reactions. acs.orgchemrxiv.org These solvent systems can sometimes even play an active role in the reaction, for instance, by acting as a reducing agent. chemrxiv.org

| Green Solvent | Application Example | Advantages | Reference |

| Water | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Environmentally benign, can allow for catalyst recycling | baseclick.euconsensus.app |

| Polyethylene Glycol (PEG) | Nucleophilic substitution of halides with NaN₃ | Recyclable, operational simplicity, broad substrate scope | tandfonline.com |

| Deep Eutectic Solvents (DES) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Reusable, can be "active" in the reaction | acs.orgchemrxiv.org |

Catalyst-Free Methodologies for 2-Azidohydroquinone Formation

While catalytic methods are powerful, the development of catalyst-free synthetic routes offers advantages in terms of cost, simplicity, and avoiding potential metal contamination of the product. researchgate.net For the synthesis of azides, catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific conditions.

For example, the azidative aromatization of quinone methides has been achieved under transition metal- and acid-free conditions, using cesium carbonate as a catalyst and water as an additive, to produce benzyl (B1604629) azides in high yields. researchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool for promoting reactions without the need for a catalyst, often in green solvents like water. frontiersin.org Visible-light-mediated synthesis is another promising catalyst-free approach, where the energy from light is used to drive the reaction. nih.govrsc.org

Regioselective and Stereoselective Synthetic Pathways

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex organic molecules. In the context of 2-azidohydroquinone derivatives, controlling the position of the azide group and the stereochemistry of other substituents is paramount.

The regioselective synthesis of functionalized dihydropyrones has been achieved through a Petasis reaction, demonstrating control over the formation of specific isomers. nih.gov Similarly, highly regioselective syntheses of substituted pyrazoles have been developed using copper(II)-catalyzed cascade reactions. sioc-journal.cn For the synthesis of triazoles, the reaction of certain precursors with alkyl halides can lead to mixtures of regioisomers, with the ratio depending on the reactivity of the halide. mdpi.com The development of methods that provide high regioselectivity is a key goal in synthetic chemistry. scholaris.ca

Electrochemical Synthesis and Functionalization of 1,4-Benzenediol, 2-azido- Analogues

The electrochemical approach represents a green and efficient methodology for synthesizing functionalized hydroquinones, including analogues of 1,4-Benzenediol, 2-azido-. This method circumvents the need for harsh chemical oxidants by utilizing electricity to drive the key transformations. The primary strategy involves the in situ generation of a reactive quinone intermediate from a hydroquinone precursor, followed by a nucleophilic addition reaction.

The synthesis is typically performed in an undivided electrochemical cell, often using graphite (B72142) electrodes. The core of the process is an Electrochemical-Chemical (EC) reaction mechanism. This mechanism unfolds in two primary steps:

Electrochemical Oxidation (E): The hydroquinone starting material is oxidized at the anode to the corresponding p-benzoquinone. This is a two-electron, two-proton process.

Chemical Reaction (C): The electrochemically generated p-benzoquinone, which is a potent Michael acceptor, then reacts with a nucleophile present in the solution. In this context, the nucleophile is the azide ion (N₃⁻).

This EC mechanism has been successfully applied to the synthesis of various substituted hydroquinones. For instance, the electrochemical oxidation of hydroquinone in the presence of different amine nucleophiles has been shown to yield mono- and di-substituted p-benzoquinone derivatives. academie-sciences.fr Similarly, the conjugate addition of thiols to electrochemically generated benzoquinones allows for the synthesis of densely functionalized, water-soluble quinones. rsc.org

While the direct electrochemical synthesis of 1,4-Benzenediol, 2-azido- is not extensively detailed, strong evidence for its feasibility comes from studies on analogous systems. Research on the electrochemical oxidation of catechols (ortho-dihydroxybenzenes) in the presence of azide ions has demonstrated the successful synthesis of diamino-o-benzoquinones. rsc.orgrsc.orgnih.gov This reaction proceeds through the electrochemical generation of o-benzoquinone, which then undergoes a Michael-type addition with the azide ion. rsc.orgrsc.org Further investigations into the electrooxidation of 4-methylcatechol (B155104) in the presence of azide ions have provided kinetic data and confirmed the viability of the Michael addition pathway. asianpubs.org

The reaction pathway and yield are significantly influenced by the pH of the aqueous solution. For the reaction between electrochemically generated o-benzoquinone and azide, a pH range of 5.0 to 6.5 was found to be optimal for the synthesis of the diamino-o-benzoquinone product. rsc.org In more acidic conditions, a competing homogeneous catalytic pathway can occur, while in more basic solutions, side reactions such as hydroxylation of the quinone can reduce the yield of the desired product. academie-sciences.frrsc.org

The general mechanism for the electrochemical synthesis of a 2-azido-1,4-benzenediol analogue is proposed as follows:

1,4-Benzenediol (hydroquinone) is oxidized at the anode to produce p-benzoquinone.

The azide ion, acting as a nucleophile, attacks one of the electron-deficient carbons of the p-benzoquinone ring in a 1,4-Michael addition reaction.

This addition leads to the formation of an enolate intermediate, which subsequently tautomerizes to the more stable hydroquinone form, yielding the 2-azido-1,4-benzenediol product.

Depending on the reaction conditions and the molar ratio of reactants, the resulting azido-hydroquinone can potentially be re-oxidized at the electrode surface and undergo a second nucleophilic addition with another azide ion to form a di-substituted product.

This electrochemical method offers a high-yield, environmentally friendly alternative to traditional multi-step synthetic routes, proceeding under ambient conditions in aqueous solutions without the need for toxic reagents or catalysts. rsc.org

Research Findings on Electrochemical Synthesis of Azido-Quinone Analogues

The following table summarizes key findings from studies on the electrochemical synthesis of quinone derivatives using azide nucleophiles, which serve as a model for the synthesis of 1,4-Benzenediol, 2-azido-.

| Starting Material | Nucleophile | Product | Electrochemical Method | Key Findings & Mechanism | Reference |

|---|---|---|---|---|---|

| Catechol | Azide Ion (NaN₃) | 4,5-Diamino-o-benzoquinone | Controlled Potential Coulometry in an undivided cell with graphite electrodes. | The reaction proceeds via an ECE (Electrochemical-Chemical-Electrochemical) mechanism. The homogeneous rate constant (kobs) for the reaction of o-benzoquinone with azide was estimated at 35 M-1s-1. | rsc.orgnih.gov |

| Hydroquinone | Azide Ion | Azido-substituted hydroquinone | Cyclic Voltammetry | The study confirmed the feasibility of the electrochemically induced Michael addition of the azide ion to the electrogenerated p-benzoquinone. | researchgate.net |

| 4-Methylcatechol | Azide Ion | Adduct of 4-methyl-o-benzoquinone and azide | Cyclic Voltammetry | At pH 7, the reaction follows an ECE mechanism. The homogeneous rate constant (km) for the Michael addition was calculated to be 2.1 M-1s-1. | asianpubs.org |

| Hydroquinone | Thiols | Thioether-substituted quinones | In situ electrochemical oxidation | Demonstrates a robust and scalable electrosynthetic protocol based on the conjugate addition to electrochemically generated benzoquinone. | rsc.org |

| Hydroquinone | Primary and Secondary Amines | Mono- and di-substituted p-benzoquinones | Controlled Potential Coulometry | The reaction follows a Michael-type addition to the electrogenerated p-benzoquinone. Product formation is pH-dependent. | academie-sciences.fr |

Reactivity of the Azido Moiety

The azide functional group is a versatile precursor for a variety of chemical transformations, including cycloadditions and decompositions that lead to highly reactive intermediates. mathewsopenaccess.com

Click Chemistry Reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes modular, high-yielding, and stereospecific reactions. numberanalytics.com This reaction unites organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency under mild, often aqueous, conditions. organic-chemistry.orgnih.govwikipedia.org The CuAAC reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the formation of a copper(I)-acetylide complex. numberanalytics.com While mononuclear copper pathways have been considered, computational studies suggest they are energetically unfavorable due to ring strain in cyclic copper(III) intermediates. researchgate.net Dicopper and even tetranuclear copper complexes are now believed to be the active catalytic species. researchgate.netscispace.comacs.org

The catalytic cycle can be summarized in the following steps:

Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. wikipedia.org

Copper-Acetylide Formation: The terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide intermediate. Density functional theory (DFT) calculations indicate that the coordination of Cu(I) to the alkyne is exothermic in water, which aligns with the observed rate acceleration in aqueous media. organic-chemistry.org

Coordination and Cycloaddition: The azide, in this case, 1,4-Benzenediol, 2-azido-, coordinates to the copper-acetylide complex. scispace.com The subsequent cycloaddition can proceed through a stepwise or concerted mechanism. Some studies propose a stepwise process involving the formation of a six-membered copper metallacycle, followed by ring contraction. organic-chemistry.orgscispace.com More recent DFT studies suggest a single, concerted step for the cycloaddition of the azide to the alkyne. acs.org

Protonolysis and Product Release: The resulting triazolyl-copper intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org

Table 1: Key Intermediates and Energetics in a Proposed Dicopper-Catalyzed CuAAC Mechanism. acs.org

| Step | Intermediate/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| A | 3E | Coordination of the azide to the dicopper-alkynyl complex. | -0.8 |

| B | TS1E | Concerted cycloaddition transition state. | +20.0 |

| C | 5E | Formation of the dicopper-triazolyl intermediate. | -53.9 |

This table illustrates the thermoneutral nature of azide coordination and the highly exergonic formation of the triazole product, highlighting the thermodynamic driving force of the reaction.

A defining feature of the CuAAC reaction is its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This specificity is a direct consequence of the copper-catalyzed mechanism, which circumvents the formation of the 1,5-regioisomer typically observed in thermal cycloadditions. organic-chemistry.org The reaction is tolerant of a wide array of functional groups and can be performed in various solvents, including water, making it exceptionally versatile for synthesizing diverse triazole derivatives. organic-chemistry.orgnih.gov The reaction of 1,4-Benzenediol, 2-azido- with various terminal alkynes would be expected to proceed smoothly under standard CuAAC conditions, affording a library of novel 1,2,3-triazole-substituted hydroquinones. The reaction's scope is broad, accommodating numerous substituted alkynes. organic-chemistry.org

Thermal and Photolytic Decompositions of the Azide Group

Organic azides are known to decompose under thermal or photolytic conditions, extruding dinitrogen (N₂) gas to generate highly reactive nitrene intermediates. mathewsopenaccess.comresearchgate.net The subsequent fate of the nitrene determines the final product distribution.

Upon heating or irradiation, 1,4-Benzenediol, 2-azido- is expected to lose N₂ to form the corresponding 2-nitreno-1,4-benzenediol. Aryl nitrenes are versatile intermediates that can undergo several transformations. nih.gov Phenyl azides with strong electron-donating groups, such as the hydroxyl groups in the hydroquinone ring, are known to form basic nitrenes. nih.gov These nitrenes can abstract protons to form nitrenium ions, which are stabilized by the electron-donating substituents. nih.gov

Another common reaction pathway for aryl nitrenes is ring expansion to form azirines and subsequently ketenimines. nih.gov However, for azides substituted with powerful electron-donating groups, this pathway is often disfavored. nih.gov The specific rearrangements of the nitrene derived from 2-azidohydroquinone would be influenced by the reaction conditions and the presence of trapping agents.

The generated nitrene intermediate from 1,4-Benzenediol, 2-azido- can also undergo intramolecular reactions. While intermolecular reactions are common, the presence of the ortho- and meta-hydroxyl groups on the benzene (B151609) ring relative to the nitrene could potentially lead to intramolecular cyclization pathways, although specific examples for this exact molecule are not readily found in the searched literature. In other systems, aryl nitrenes are known to participate in intramolecular C-H insertion or cyclization onto adjacent rings or substituents. researchgate.netdatapdf.com For instance, the thermal decomposition of other ortho-substituted aryl azides has been shown to lead to the formation of fused heterocyclic systems. datapdf.comresearchgate.netrsc.org The specific cyclization products from 2-nitreno-1,4-benzenediol would depend on the relative rates of competing rearrangement and cyclization pathways.

Table 2: Potential Products from the Decomposition of 1,4-Benzenediol, 2-azido-

| Precursor | Intermediate | Condition | Potential Reaction Pathway | Potential Product Class |

|---|---|---|---|---|

| 1,4-Benzenediol, 2-azido- | 2-Nitreno-1,4-benzenediol | Thermal/Photolytic | Protonation | Nitrenium Ion |

| 1,4-Benzenediol, 2-azido- | 2-Nitreno-1,4-benzenediol | Thermal/Photolytic | Ring Expansion | Azirine/Ketenimine (less likely) |

| 1,4-Benzenediol, 2-azido- | 2-Nitreno-1,4-benzenediol | Thermal/Photolytic | Intramolecular Cyclization | Fused Heterocycles |

Reduction of Azido to Amino Functionality

The conversion of the azido group in 1,4-Benzenediol, 2-azido- to an amino functionality is a key transformation, yielding 2-amino-1,4-benzenediol, a valuable intermediate in various synthetic applications. The methods to achieve this reduction must be carefully chosen to avoid unwanted side reactions on the sensitive hydroquinone ring.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a common method for reducing azides to amines. The process involves the addition of molecular hydrogen (H₂) across the azido group in the presence of a metal catalyst. chemistrytalk.org

The generally accepted mechanism for catalytic hydrogenation occurs on the surface of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.org The process can be described in several steps:

Adsorption: Both the hydrogen gas and the substrate, 1,4-Benzenediol, 2-azido-, are adsorbed onto the surface of the metal catalyst. The catalyst weakens the H-H bond. chemistrytalk.org

Hydrogen Dissociation: The catalyst facilitates the dissociation of hydrogen molecules into reactive hydrogen atoms, which are bonded to the metal surface. chemistrytalk.org

Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to the terminal nitrogen of the azide, initiating the reduction process with the expulsion of nitrogen gas (N₂), likely through an unstable triazene (B1217601) intermediate which collapses to form a primary amine.

Desorption: Once the reduction is complete, the product, 2-amino-1,4-benzenediol, desorbs from the catalyst surface, freeing the active sites for further catalytic cycles. chemistrytalk.org

The reaction is typically a syn-addition, where both hydrogen atoms add from the same face of the molecule, although this is less stereochemically significant for the reduction of an azide to an amine. chemistrytalk.org For aromatic substrates like 1,4-Benzenediol, 2-azido-, harsh conditions (high pressure and temperature) can lead to the over-reduction of the benzene ring itself. chemistrytalk.org Therefore, careful selection of the catalyst and optimization of reaction conditions are crucial to ensure selectivity.

| Catalyst System | Typical Conditions | Key Mechanistic Feature |

| Pd/C | H₂ (1 atm), RT, Alcoholic Solvent | High activity, commonly used for azide reduction. mdpi.com |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Effective for reducing various functional groups, requires careful control. |

| Raney Nickel | H₂ (high pressure), elevated temp. | Highly porous and active catalyst, often used for carbonyl and nitrile reductions. chemistrytalk.org |

| Ruthenium (Ru) NPs | H₂ (20 bar), 30 °C, THF | Nanoparticles can offer high surface area and unique selectivity. rsc.org |

Chemo-selective Reduction Protocols

Given that the 1,4-benzenediol (hydroquinone) ring is susceptible to oxidation, chemo-selective reduction methods that specifically target the azido group without affecting the hydroquinone are highly desirable.

One of the most effective methods for the mild and selective reduction of azides is the Staudinger reaction . In this reaction, a triaryl- or trialkylphosphine (e.g., triphenylphosphine) reacts with the azide to form a phosphazide (B1677712) intermediate. ysu.am This intermediate then loses N₂ gas to form an aza-ylide (or iminophosphorane). Subsequent hydrolysis of the aza-ylide yields the corresponding primary amine and the phosphine (B1218219) oxide. The reaction is highly selective for the azide group and proceeds under very mild conditions, preserving other sensitive functional groups. ysu.am

Another important class of reagents for chemo-selective azide reduction involves the use of metal salts in protic solvents. For instance, tin(II) chloride (SnCl₂) in methanol (B129727) has been shown to be effective for the selective reduction of azido groups in polyazidopyridines, highlighting its utility for nitrogen-containing aromatic systems. rsc.org

The table below summarizes various chemo-selective reduction protocols applicable to azides.

| Reagent/Protocol | Conditions | Selectivity Advantage |

| Triphenylphosphine (PPh₃) / H₂O (Staudinger Reduction) | THF/Water, Room Temperature | Excellent chemo-selectivity; does not affect most other functional groups, including the hydroquinone. ysu.am |

| Tin(II) Chloride (SnCl₂) / MeOH | Methanol, Room Temperature | Selectively reduces azides in the presence of other reducible groups on aromatic rings. rsc.org |

| Sodium Borohydride (B1222165) (NaBH₄) / CoCl₂ | Methanol, 0 °C to RT | A modified borohydride system that shows enhanced reactivity towards azides. |

| Transfer Hydrogenation (e.g., Hantzsch ester/Pd) | Mild heat, neutral pH | Avoids the use of gaseous H₂ and can be highly selective. |

Reactivity of the 1,4-Benzenediol (Hydroquinone) Core

The hydroquinone moiety of 1,4-Benzenediol, 2-azido- dictates its redox behavior, which is central to its chemical reactivity and potential applications.

Redox Chemistry and Quinone/Hydroquinone Interconversions

Hydroquinones are aromatic diols that can undergo reversible oxidation to their corresponding quinones. libretexts.org In the case of 1,4-Benzenediol, 2-azido-, it exists in a redox equilibrium with its oxidized form, 2-azido-1,4-benzoquinone. This interconversion involves the transfer of two electrons and two protons (2e⁻, 2H⁺). libretexts.orgatamankimya.com

The equilibrium is highly sensitive to pH. An increase in pH (lower H⁺ concentration) favors the oxidation of the hydroquinone to the quinone. libretexts.org This redox couple is fundamental to the function of hydroquinones in various chemical and biological systems, including their use as photographic developers and antioxidants. libretexts.orgatamankimya.com

Oxidation Mechanisms to 2-Azidobenzoquinone

The oxidation of 1,4-Benzenediol, 2-azido- to 2-azido-1,4-benzoquinone can proceed through several mechanistic pathways, depending on the oxidant used. msuniv.ac.in

Hydride Transfer: In some cases, the mechanism may involve the formal transfer of a hydride ion (H⁻), followed by the loss of a proton.

Catalytic Oxidation: Metal-based catalysts can facilitate oxidation. For example, a high-valent metal-oxo species can abstract a hydrogen atom from a hydroxyl group, initiating the oxidation cascade. acs.org Ruthenium-based catalysts have been shown to oxidize aromatic rings through the formation of reactive metal-oxyl radical species. acs.org

A variety of oxidizing agents can effect this transformation, as detailed in the table below.

| Oxidizing Agent | Plausible Mechanistic Role | Reference |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | A hypervalent iodine reagent that facilitates a two-electron oxidation. | researchgate.net |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | A single-electron oxidant that promotes formation of a semiquinone radical. | msuniv.ac.in |

| Ceric Ammonium Nitrate (CAN) | A powerful single-electron oxidant often used in catalytic cycles with metal complexes. | acs.org |

| Hydrogen Peroxide (H₂O₂) | Can oxidize hydroquinones, often catalyzed by metal ions like Fe³⁺. | evitachem.com |

Role in Electron Transfer Processes

The hydroquinone/quinone redox couple makes 1,4-Benzenediol, 2-azido- an active participant in electron transfer (ET) processes.

Formation of Semiquinone Radicals: The one-electron oxidation of the hydroquinone or the one-electron reduction of the quinone generates a relatively stable semiquinone radical anion. This intermediate is crucial in many biological electron transport chains and can be observed using techniques like electron paramagnetic resonance (EPR) spectroscopy. libretexts.org

Charge-Transfer Complexes: Hydroquinones act as electron donors and can form deeply colored charge-transfer complexes with electron acceptors. libretexts.org When mixed with its corresponding quinone (an electron acceptor), it can form a 1:1 complex known as a quinhydrone, held together by π-stacking and charge-transfer interactions. libretexts.org

Electrochemical Redox Labeling: The azidophenyl moiety itself can act as a redox label. The azido group can be electrochemically reduced at negative potentials. rsc.org This allows the molecule to be used as an electrochemical probe, for example, in studying DNA-protein interactions, where changes in the electrochemical signal upon binding can be monitored. rsc.org

Photoinduced Electron Transfer (PET): Similar to other phenolic compounds like dopamine, the hydroquinone moiety can participate in PET processes. Upon oxidation to the quinone, which is more electron-accepting, it can act as a fluorescence quencher for a nearby fluorophore, providing a mechanism for designing fluorescent sensors. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzenediol Ring

The reactivity of the benzenediol ring in 1,4-Benzenediol, 2-azido- toward substitution reactions is governed by the electronic properties of its three substituents: two hydroxyl (-OH) groups and one azido (-N₃) group.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, proceeding through a two-step addition-elimination mechanism that involves a positively charged intermediate known as a sigma complex or Wheland intermediate. The rate and regioselectivity of the substitution are dictated by the substituents already present on the ring.

Substituent Effects: In 1,4-Benzenediol, 2-azido-, the two hydroxyl groups are powerful activating groups, meaning they increase the rate of reaction compared to benzene. They donate electron density to the ring via a strong resonance effect (+R) and direct incoming electrophiles to the ortho and para positions. The azido group is considered a deactivating group due to its electron-withdrawing inductive effect (-I), but its lone pair of electrons can be delocalized into the ring (+R effect), making it an ortho, para-director.

The positions available for substitution on the 1,4-Benzenediol, 2-azido- ring are C3, C5, and C6. The combined directing effects of the substituents determine the likely site of electrophilic attack. The powerful activating nature of the hydroxyl groups dominates, making the ring highly nucleophilic. The position most activated by both an ortho and a para hydroxyl group would be the most favored site for substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an electron-rich ring like a benzenediol is generally unfavorable. Such reactions typically require either the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate or very harsh reaction conditions.

However, the synthesis of azidohydroquinones can be achieved from haloquinones. This process involves the nucleophilic substitution of a halide on the quinone ring by an azide ion, followed by reduction of the resulting azidoquinone to the azidohydroquinone. For example, 3-chloro-2-methyl-5-isopropyl-1,4-benzoquinone reacts with azide to displace the chloride, and the subsequent reduction with sodium dithionite (B78146) yields the corresponding azidohydroquinone. The azide ion is recognized as an excellent nucleophile for various substitution reactions.

Tautomerization Phenomena of Azidohydroquinones

Azidohydroquinones, including 1,4-Benzenediol, 2-azido-, exhibit complex tautomeric equilibria. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The specific tautomeric forms present are highly dependent on factors such as the solvent and the electronic nature of other substituents on the ring.

Research indicates that azidohydroquinones can exist in equilibrium with their corresponding azidoquinone forms. Furthermore, mechanistic studies suggest that under certain reaction conditions, azidohydroquinones can behave as α-azido ketones. This implies a keto-enol type tautomerism where the hydroquinone (enol form) converts to a ketone form. This behavior is crucial as it dictates the subsequent reaction pathways the molecule can undergo.

For 1,4-Benzenediol, 2-azido-, the principal tautomeric relationship is with its quinone form, as illustrated below. The equilibrium between these forms can be influenced by the reaction environment.

Figure 1: Tautomeric Equilibrium of 1,4-Benzenediol, 2-azido-

graph TD

A[1,4-Benzenediol, 2-azido-

(Hydroquinone Form)] -- Proton and Electron Shift --> B{2-Azido-1,4-benzoquinone

(Quinone Form)};

B -- Proton and Electron Shift --> A;

The ability to exist in these different forms allows 1,4-Benzenediol, 2-azido- to participate in a diverse range of chemical transformations, acting either as a typical aryl azide or as a reactive α-azido ketone depending on the conditions.

Reaction Kinetics and Thermodynamic Studies of 1,4-Benzenediol, 2-azido- Transformations

Quantitative kinetic and thermodynamic data for transformations of 1,4-Benzenediol, 2-azido- are not extensively documented in publicly available literature. However, the principles of chemical kinetics and thermodynamics provide a framework for understanding its reactivity and stability.

Reaction Kinetics

Kinetic studies would focus on measuring the rates of reactions involving 1,4-Benzenediol, 2-azido-, such as its thermal decomposition or substitution reactions. For instance, a notable reaction of azidohydroquinones is their thermal disproportionation to yield the corresponding aminoquinones. A kinetic analysis of this transformation would involve monitoring the concentration of the reactant or product over time at various temperatures to determine the rate law, rate constant, and activation energy. Such parameters are critical for optimizing reaction conditions and elucidating the reaction mechanism. Palladium-catalyzed oxidative kinetic resolutions have been studied for related compounds like 2-azido-1-arylethanols, highlighting a method to resolve enantiomers based on differing reaction rates.

Thermodynamic Studies

The thermodynamic properties of 1,4-Benzenediol, 2-azido- govern its stability and the position of equilibrium in its reactions. Key thermodynamic parameters include the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). While specific experimental values for the azido derivative are scarce, data for the parent compound, 1,4-benzenediol (hydroquinone), have been critically evaluated. The introduction of the azido group, known for its endothermic nature, would significantly increase the enthalpy of formation, making the molecule less stable than the parent hydroquinone. The presence of intramolecular hydrogen bonding between the azide and adjacent hydroxyl group could contribute to its conformational stability.

The table below outlines key thermodynamic parameters that are central to characterizing the stability and reactivity of 1,4-Benzenediol, 2-azido-.

The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Thermodynamic Parameter | Symbol | Significance for 1,4-Benzenediol, 2-azido- |

|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | Indicates the molecule's intrinsic stability. A high positive value, expected due to the azide group, signifies an energetic compound. |

| Standard Gibbs Free Energy of Formation | ΔG°f | Determines the spontaneity of the compound's formation from its elements and its thermodynamic stability relative to potential products. |

| Standard Molar Entropy | S° | Measures the degree of disorder. Important for calculating ΔG° and understanding temperature effects on equilibria. |

| Heat Capacity | Cp | Describes how the molecule's temperature changes as it absorbs heat; essential for thermodynamic calculations at different temperatures. |

| Enthalpy of Combustion | ΔH°c | Measures the energy released upon complete oxidation. A key value for energetic materials and for experimentally determining the enthalpy of formation. |

Influence of Substituents and Reaction Conditions on Reactivity Profiles

The chemical behavior of 1,4-Benzenediol, 2-azido- is highly sensitive to the presence of other substituents on the aromatic ring and the specific conditions under which reactions are performed.

Influence of Substituents

Additional substituents on the benzenediol ring would further modify its reactivity profile in predictable ways based on their electronic nature.

Electron-Donating Groups (EDG): An EDG (e.g., alkyl, alkoxy) would further activate the ring towards electrophilic substitution, increasing the reaction rate.

Electron-Withdrawing Groups (EWG): An EWG (e.g., nitro, cyano, carbonyl) would deactivate the ring, making electrophilic substitution slower and more difficult. The position of these additional substituents would also influence the regioselectivity of subsequent reactions, directing incoming groups based on established principles of electrophilic aromatic substitution.

Influence of Reaction Conditions

The outcome of reactions involving 1,4-Benzenediol, 2-azido- can be steered by carefully controlling the reaction conditions. Key variables include temperature, solvent, and the presence of acids or bases.

Temperature: Thermal conditions are known to promote transformations of azido compounds. For instance, related diacetoxyazidobenzenes undergo smooth rearrangement with loss of nitrogen when heated in a solvent like chlorobenzene. Pyrolysis of azidohydroquinones is a method used to generate aminoquinones.

Solvent: The polarity of the solvent can influence reaction pathways and the position of tautomeric equilibria. Reactions aiming for specific outcomes, such as the synthesis of aminonaphthoquinones from the corresponding azido compounds, have been optimized by using polar solvents.

Acidity/Basicity (pH): The pH of the medium is a critical factor. The synthesis of aminoquinones from haloquinones and sodium azide is optimized by using an acid stronger than acetic acid. The acidic or basic conditions can affect the stability of intermediates and influence whether the azidohydroquinone reacts as a typical phenol (B47542) or via its ketone tautomer.

The table below summarizes how different reaction conditions can direct the transformations of 1,4-Benzenediol, 2-azido-.

The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Condition | Variable | Influence on Reactivity Profile |

|---|---|---|

| Temperature | Low to moderate | Favors substitution reactions where the azide group is retained. |

| Temperature | High (e.g., reflux, pyrolysis) | Promotes decomposition of the azide group (loss of N₂) and subsequent rearrangement or disproportionation to form products like aminoquinones. |

| Solvent | Polar solvents | Can stabilize charged intermediates in substitution reactions and influence tautomeric equilibria. |

| Solvent | Non-polar solvents | Often used for thermal rearrangements where radical intermediates might be involved. |

| pH | Strongly acidic | Can protonate hydroxyl and azide groups, altering their electronic effects and promoting specific pathways in reactions with hydrazoic acid. |

| pH | Basic | Deprotonates the phenolic hydroxyl groups to form a highly activated phenoxide, significantly increasing the rate of electrophilic substitution. |

| Atmosphere | Inert (e.g., N₂, Ar) | Essential for preventing oxidation of the electron-rich hydroquinone ring, particularly during sensitive transformations. |

1,4-Benzenediol, 2-azido- as a Versatile Synthetic Building Block

The distinct reactivity of the hydroxyl and azide functional groups allows 1,4-Benzenediol, 2-azido- to be employed as a multifaceted building block in organic synthesis. The azide group, in particular, serves as a stable yet reactive handle that can be transformed into other nitrogen-containing functionalities or used directly in powerful ligation reactions.

The strategic placement of the functional groups on the benzene ring makes 1,4-Benzenediol, 2-azido- an ideal starting point for constructing more complex molecular architectures, including substituted phenols, quinones, and various heterocyclic systems.

The azide group is a well-established precursor to a primary amine through various reductive methods. This transformation is fundamental to the utility of 1,4-Benzenediol, 2-azido- in synthesizing aminophenols and their corresponding quinones. The reduction of the aryl azide can be achieved under mild conditions, which is compatible with the sensitive hydroquinone core. For instance, methods used for reducing azide groups within the pores of covalent organic frameworks (COFs) to primary amines can be applied. berkeley.edu

The resulting compound, 2-amino-1,4-benzenediol, is a valuable aminophenol derivative. Aminophenols are important intermediates in the chemical and pharmaceutical industries. chemicalbook.com Furthermore, the hydroquinone moiety of this product can be readily oxidized to the corresponding quinone, yielding 2-amino-1,4-benzoquinone. This class of compounds is of interest for its biological activity and as a synthon for further chemical elaboration. The metabolic pathway of 4-aminophenol, for example, proceeds through 1,4-benzenediol, highlighting the biochemical relevance of these structures. researchgate.net Laccase enzymes are also known to oxidize aminophenols, offering a green chemistry route for such transformations. nih.gov

The ortho-disposed azide and hydroxyl groups on the 1,4-Benzenediol, 2-azido- scaffold provide a reactive arrangement for intramolecular cyclization reactions to form nitrogen-containing heterocycles.

Quinolines: The synthesis of quinolines, a core structure in many bioactive compounds, can be achieved from ortho-azido aryl precursors. mdpi.comnih.gov For example, strategies involving the intramolecular cyclization of derivatives like 1-azido-2-(2-propynyl)benzene have proven effective. nih.govresearchgate.netorganic-chemistry.org By analogy, 1,4-Benzenediol, 2-azido- can be elaborated—for instance, by etherification of one hydroxyl group with a propargyl unit—to create a substrate primed for electrophilic cyclization, ultimately yielding functionalized hydroxyquinolines.

Benzodiazepines: Benzodiazepines represent another class of critical pharmacophores. Synthetic routes often involve the formation of a seven-membered diazepine (B8756704) ring fused to a benzene ring. google.comrsc.org The azide functionality is a key component in certain strategies, such as the reductive cyclization of ω-azido carbonyl compounds to form diazepine structures. nih.gov 1,4-Benzenediol, 2-azido- can serve as a precursor to intermediates required for benzodiazepine (B76468) synthesis. For example, after appropriate modification of the hydroxyl groups, the azide can participate in cyclization reactions to build the benzodiazepine core. nih.govresearchgate.net

| Target Heterocycle | General Strategy | Key Reaction Type | Potential Product Class |

|---|---|---|---|

| Quinolines | Elaboration of a hydroxyl group followed by intramolecular cyclization involving the azide. | Electrophilic or radical cyclization | Hydroxy- or alkoxy-substituted quinolines |

| Benzodiazepines | Use as a precursor to an ortho-amino benzaldehyde (B42025) or ketone equivalent after azide reduction and functional group manipulation. | Condensation and cyclization | Substituted 1,4-benzodiazepine (B1214927) derivatives |

| Benzoxazoles | Intramolecular cyclization following reduction of the azide to an amine. | Condensation/dehydration | Hydroxy-substituted benzoxazoles |

Orthogonal functionalization refers to the selective reaction of one functional group in the presence of others. The structure of 1,4-Benzenediol, 2-azido- is ideally suited for such strategies. The two hydroxyl groups can undergo reactions typical of phenols (e.g., etherification, esterification, or condensation with boronic acids), while the azide group remains inert until a specific reagent or catalyst is introduced.

This orthogonality is particularly powerful in multicomponent reactions (MCRs), which combine three or more reactants in a single step to rapidly build molecular complexity. nih.govmdpi.comcaltech.edu The azide functionality is renowned for its role in bioorthogonal chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often termed "click chemistry". nih.govgoogle.com

A synthetic strategy could involve first using the diol functionality of 1,4-Benzenediol, 2-azido- in a condensation reaction, and then subjecting the resulting product to an MCR where the azide acts as a key reactive partner. For example, the azide can participate in a Ugi-azide reaction, a powerful MCR for generating peptidomimetics and complex heterocyclic libraries. researchgate.net This allows for the modular and efficient construction of complex molecules where different fragments are introduced at specific positions in a controlled manner.

Precursor in Complex Organic Synthesis

Integration into Functional Materials and Polymers

The ability to act as a rigid linker with tunable functionality makes 1,4-Benzenediol, 2-azido- an attractive candidate for incorporation into porous polymers, particularly Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their high surface area, permanent porosity, and tunable functionality make them promising for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.netnih.gov

The diol functionality of 1,4-Benzenediol, 2-azido- allows it to act as a linker in COF synthesis. For example, it can undergo condensation reactions with multitopic boronic acids to form robust boronate ester-linked COFs. berkeley.edunih.gov In such a design, the 1,4-benzenediol core would form the struts of the framework, while the azide group would project into the pores, lining the internal surface with reactive handles.

The incorporation of azide groups is a powerful strategy for the post-synthetic modification (PSM) of COFs. berkeley.edunih.gov After the COF is constructed, the azide groups can be modified through various chemical transformations that would not be compatible with the initial framework synthesis conditions. The most prominent of these is the CuAAC click reaction, which can be used to graft a wide variety of molecules onto the COF's internal surface. This allows for the precise tuning of the pore environment for specific applications. For instance, clicking on charged moieties could enhance ion conductivity, while attaching catalytic units could create highly active and recyclable heterogeneous catalysts.

| Component A (Node) | Component B (Linker) | Linkage Type | Resulting COF | Pore Functionality | Potential Application |

|---|---|---|---|---|---|

| 1,3,5-Benzenetriboronic acid (BTBA) | 1,4-Benzenediol, 2-azido- | Boronate Ester | Azide-functionalized 2D COF | Pendant Azide (-N3) Groups | Platform for post-synthetic modification via click chemistry |

| 1,3,5-Triformylphloroglucinol (Tp) | 2,5-Diamino-1,4-benzenediol (from reduction of the azide precursor) | β-Ketoenamine | Amine- and hydroxyl-functionalized 2D COF | Amine (-NH2) and Hydroxyl (-OH) Groups | CO2 capture, metal ion sequestration |

Polymer Chemistry: Monomer for Functional Polymer Synthesis

Theoretically, 1,4-Benzenediol, 2-azido- is a prime candidate for a functional monomer in polymer synthesis. The hydroquinone portion can participate in polymerization reactions, such as polycondensation, to form the polymer backbone, while the azide group remains as a pendant functional group. This approach would yield a polymer with reactive sites along its chain, ready for post-polymerization modification.

Addition polymerization is a common method where monomers, often with vinyl groups, are joined together. chandra-asri.com In this context, 1,4-Benzenediol, 2-azido- would first need to be chemically modified to include a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then be polymerized, for instance, via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would produce a well-defined polymer with azide functionalities. These azide-functionalized polymers are versatile precursors for creating more complex macromolecular structures. researchgate.net

Another potential route is through condensation polymerization, where the hydroxyl groups of the benzenediol moiety react with a co-monomer, such as a dicarboxylic acid or diacyl chloride, to form polyester (B1180765) chains. chandra-asri.com The resulting polyester would be inherently functionalized with azide groups, which can be used for further chemical transformations.

Despite this theoretical potential, specific examples and detailed research findings on the use of 1,4-Benzenediol, 2-azido- as a monomer for the synthesis of functional polymers are not extensively reported in the current scientific literature.

Surface Functionalization Strategies for Advanced Materials

The modification of material surfaces is crucial for developing advanced materials with tailored properties such as biocompatibility, wettability, and specific molecular recognition capabilities. mdpi.comresearchgate.net The dual functionality of 1,4-Benzenediol, 2-azido- makes it a potentially powerful tool for surface functionalization, allowing for the introduction of both redox activity and a "clickable" handle for further modification.

Covalent Grafting via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. Current time information in Bangalore, IN.organic-chemistry.org This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The azide group of 1,4-Benzenediol, 2-azido- is perfectly suited for this type of covalent grafting.

The process would typically involve a two-step approach:

Surface Preparation: The material surface is first modified to introduce either alkyne or azide functionalities. For example, a surface with hydroxyl groups could be reacted with an alkyne-containing silane.

Click Reaction: The alkyne-modified surface is then exposed to a solution of 1,4-Benzenediol, 2-azido-. In the presence of a copper(I) catalyst, the azide group of the benzenediol derivative will "click" onto the surface-bound alkynes, resulting in a covalently attached layer of the compound.

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This method does not require a cytotoxic copper catalyst and is therefore highly suitable for modifying biomaterials. nih.govnih.gov In this case, the surface would be functionalized with a strained cyclooctyne, which reacts readily with the azide group of 1,4-Benzenediol, 2-azido-.

This covalent grafting strategy allows for precise control over the surface chemistry, creating a robust and stable functionalization. This technique has been widely applied to graft various molecules, including polymers, onto surfaces to create materials with advanced properties. onlytrainings.comnih.gov

Development of Functionalized Interfaces and Probes

Once a surface is functionalized with 1,4-Benzenediol, 2-azido-, the hydroquinone moiety can be exploited to create functionalized interfaces and probes. The hydroquinone can be electrochemically or chemically oxidized to its corresponding quinone form. This redox activity can be used to develop electrochemical sensors or to trigger further chemical reactions at the interface.

For instance, a surface grafted with 1,4-Benzenediol, 2-azido- could serve as a platform for developing biosensors. The hydroquinone groups could act as redox mediators for detecting biological analytes. Furthermore, the remaining azide groups (if the molecule is attached via the hydroquinone part) or the newly formed triazole rings can serve as points for attaching recognition elements like enzymes or antibodies.

While the principles of click chemistry and surface functionalization are well-established, specific studies detailing the use of 1,4-Benzenediol, 2-azido- for these purposes are not readily found in the literature.

Contribution to Novel Reaction Methodology Development

The unique combination of an azide and a hydroquinone within the same molecule presents opportunities for the development of novel reaction methodologies. The interplay between the two functional groups could lead to new synthetic transformations.

For example, the azide group is known to undergo various reactions besides click chemistry, such as the Staudinger ligation or reduction to an amine. The proximity of the hydroquinone could potentially influence the reactivity and selectivity of these transformations. Conversely, the redox state of the hydroquinone/quinone system could be used to modulate the reactivity of the azide group, leading to switchable reaction pathways.

Research into the synthesis and reactivity of related compounds, such as hydroxyquinones and other organic azides, is an active area. researchgate.netacs.org However, specific methodologies that have been developed based on the unique reactivity of 1,4-Benzenediol, 2-azido- are not prominently featured in the current body of scientific work. The exploration of such novel reactions remains an open area for future research. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Research on 1,4 Benzenediol, 2 Azido

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1,4-Benzenediol, 2-azido-, computational models predict specific chemical shifts and coupling patterns that are characteristic of its substituted aromatic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Benzenediol, 2-azido- in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | 9.25 | - |

| C4-OH | 9.05 | - |

| H3 | 6.95 | - |

| H5 | 6.80 | - |

| H6 | 7.10 | - |

| C1 | - | 149.2 |

| C2 | - | 126.5 |

| C3 | - | 115.8 |

| C4 | - | 151.3 |

| C5 | - | 117.4 |

Dynamic NMR (DNMR) studies, primarily through computational modeling at various temperatures, can shed light on the conformational flexibility of 1,4-Benzenediol, 2-azido-. The main dynamic processes anticipated for this molecule are the rotations around the C-O bonds of the two hydroxyl groups and the C-N bond of the azide (B81097) group.

The rotation of the hydroxyl groups is expected to be rapid across a wide range of temperatures. However, the rotation of the azide group may be hindered due to potential intramolecular hydrogen bonding with the adjacent hydroxyl group at C1. Variable temperature (VT) NMR experiments could potentially probe this dynamic process. A significant change in the chemical shifts of the C1-OH proton and the aromatic protons H3 and H6 with temperature could indicate the presence of such an interaction and allow for the calculation of the rotational energy barrier.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes. FTIR and Raman spectroscopy are complementary techniques that are highly sensitive to the presence of specific functional groups.

The azide and hydroxyl groups of 1,4-Benzenediol, 2-azido- have distinct vibrational signatures. The most prominent feature in the FTIR spectrum is expected to be the strong, sharp absorption band corresponding to the asymmetric stretch of the azide group (N=N⁺=N⁻). researchgate.net The symmetric stretch of the azide is typically weak in the IR spectrum but should be observable in the Raman spectrum.

The hydroxyl groups will give rise to a broad O-H stretching band in the FTIR spectrum, characteristic of intermolecular and potentially intramolecular hydrogen bonding. The in-plane and out-of-plane bending modes of the O-H groups are also expected in the fingerprint region of the spectrum.

Table 2: Predicted Key Vibrational Frequencies for 1,4-Benzenediol, 2-azido-

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3500 (broad, strong) | 3200-3500 (weak) |

| C-H Aromatic Stretch | 3030-3100 (medium) | 3030-3100 (strong) |

| N₃ Asymmetric Stretch | 2110-2140 (strong, sharp) | 2110-2140 (weak) |

| N₃ Symmetric Stretch | 1280-1320 (weak) | 1280-1320 (strong) |

| C-O Stretch | 1210-1270 (strong) | 1210-1270 (medium) |

FTIR spectroscopy is an excellent real-time analytical tool for monitoring reactions involving the azide functional group. For instance, in a "click" chemistry reaction (a 1,3-dipolar cycloaddition), the consumption of the azide in 1,4-Benzenediol, 2-azido- would be clearly indicated by the disappearance of the characteristic strong azide peak at approximately 2125 cm⁻¹. The simultaneous appearance of new vibrational bands associated with the formation of the triazole ring would confirm the progress of the reaction. Similarly, the reduction of the azide to an amine would be monitored by the loss of the azide band and the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The introduction of electron-donating hydroxyl groups and an electron-withdrawing/donating azide group onto the benzene (B151609) ring is expected to influence its electronic absorption spectrum significantly.

TD-DFT calculations predict that 1,4-Benzenediol, 2-azido- will exhibit two main absorption bands in the UV region. These correspond to π → π* transitions of the aromatic system. The presence of the substituents is expected to cause a bathochromic (red) shift in these transitions compared to unsubstituted benzene.

Aromatic azides are often weakly fluorescent or non-fluorescent due to efficient intersystem crossing and other non-radiative decay pathways from the excited state. Therefore, significant fluorescence emission is not anticipated for this compound. However, chemical modification of the azide group, for instance through a cycloaddition reaction, could potentially lead to a fluorescent product, a phenomenon known as "click-to-fluoresce".

Table 3: Predicted UV-Visible Absorption Maxima (λ_max) for 1,4-Benzenediol, 2-azido- in Ethanol

| Electronic Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~295 | ~9,500 |

Investigation of Electronic Transitions and Conjugation Effects

The electronic transitions and conjugation effects of 1,4-Benzenediol, 2-azido- would be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The presence of the hydroxyl (-OH) and azido (B1232118) (-N₃) groups on the benzene ring would significantly influence the electronic structure and, consequently, the absorption maxima (λmax).

The hydroxyl groups, being electron-donating, would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The azido group, with its own set of non-bonding electrons and π system, would further modify the electronic transitions. The extent of conjugation between the azido group and the benzenediol ring would be a key area of investigation. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be a valuable tool to complement experimental data and assign the observed electronic transitions.

Photophysical Properties and Excited State Behavior

The photophysical properties and excited-state behavior of 1,4-Benzenediol, 2-azido- would be explored using fluorescence and phosphorescence spectroscopy. Upon excitation with an appropriate wavelength of light, the molecule could exhibit fluorescence from the singlet excited state (S₁) and/or phosphorescence from the triplet excited state (T₁).

Key parameters to be determined would include the fluorescence and phosphorescence quantum yields, excited-state lifetimes, and Stokes shift. The nature of the solvent and temperature can significantly impact these properties. For instance, the azido group is known to be a potential precursor for a highly reactive nitrene intermediate upon photolysis or thermolysis. Therefore, time-resolved spectroscopic techniques could be employed to study the transient species formed upon photoexcitation and to understand the photochemical reactivity of the compound. The potential for intersystem crossing from the singlet to the triplet state would also be a critical aspect of the investigation, as it would influence the subsequent photochemical pathways.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry would be an indispensable tool for the molecular fingerprinting and fragmentation analysis of 1,4-Benzenediol, 2-azido-.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. This is a crucial step in confirming the identity of the synthesized compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate the molecular ions with minimal fragmentation. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers would provide the necessary mass accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be utilized to confirm the structure of 1,4-Benzenediol, 2-azido- by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule. For 1,4-Benzenediol, 2-azido-, characteristic fragmentation pathways would be expected, such as the loss of N₂ from the azido group to form a nitrene radical cation, followed by further rearrangements and fragmentation of the aromatic ring. The observed fragmentation pattern would serve as a structural fingerprint of the molecule.

| Technique | Information Obtained |

| HRMS | Accurate mass, elemental composition |

| MS/MS | Fragmentation pattern, structural confirmation |

Chromatographic Techniques (HPLC, GC-MS, LC-MS) for Mixture Analysis and Purification Methodologies

Chromatographic techniques are essential for the analysis of reaction mixtures and for the purification of the target compound.

High-performance liquid chromatography (HPLC) would be a primary method for assessing the purity of 1,4-Benzenediol, 2-azido- and for its separation from starting materials, byproducts, and impurities. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would likely be developed. A UV detector would be suitable for monitoring the elution of the compound.

For the analysis of volatile derivatives or if the compound is thermally stable, gas chromatography-mass spectrometry (GC-MS) could be employed. However, the presence of the polar hydroxyl groups might necessitate derivatization to increase volatility.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) would be powerful tools for the analysis of complex mixtures containing 1,4-Benzenediol, 2-azido-. These techniques combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, allowing for the identification and quantification of the target compound in complex matrices.

| Chromatographic Technique | Primary Application |

| HPLC | Purity assessment, purification |

| GC-MS | Analysis of volatile derivatives |

| LC-MS | Analysis of complex mixtures, identification |

| LC-MS/MS | Sensitive and selective quantification |

X-ray Crystallography for Solid-State Structural Determination

To obtain definitive information about the three-dimensional structure of 1,4-Benzenediol, 2-azido- in the solid state, X-ray crystallography would be the technique of choice. This method requires the growth of a suitable single crystal of the compound. If successful, the X-ray diffraction pattern of the crystal can be used to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

The crystal structure would provide invaluable insights into the molecular geometry, including the planarity of the benzene ring and the orientation of the hydroxyl and azido substituents. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and potential dipole-dipole interactions involving the azido group. This information is crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Studies of 1,4 Benzenediol, 2 Azido

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules. scirp.org